molecular formula C28H52N10O9 B12397394 Ovalbumin (154-159)

Ovalbumin (154-159)

Cat. No.: B12397394
M. Wt: 672.8 g/mol
InChI Key: ZGCUDFNQZIUUBG-CRFYWODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ovalbumin (154-159) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of ovalbumin (154-159) involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

Ovalbumin (154-159) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in glycation reactions, where it reacts with reducing sugars to form glycated peptides. This reaction is often used to study the effects of glycation on protein structure and function .

Common Reagents and Conditions

    Coupling Reagents: DIC, HOBt

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Glycation Reagents: Reducing sugars such as glucose

Major Products Formed

The major products formed from these reactions include the desired peptide fragment, glycated peptides, and various by-products that are typically removed during purification .

Scientific Research Applications

Ovalbumin (154-159) has a wide range of applications in scientific research:

Mechanism of Action

Ovalbumin (154-159) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. The peptide binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure, making it a valuable compound for hypertension research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ovalbumin (154-159) is unique due to its natural origin and specific amino acid sequence, which contributes to its potent ACE inhibitory activity. Unlike synthetic inhibitors, it is derived from a natural protein source, making it a valuable compound for research into natural antihypertensive agents .

Properties

Molecular Formula

C28H52N10O9

Molecular Weight

672.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1

InChI Key

ZGCUDFNQZIUUBG-CRFYWODOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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